N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a series of reactions starting from commercially available precursors.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from a suitable amine precursor.
Coupling Reaction: The pyridine and pyrrolidine rings are then coupled together using a suitable coupling reagent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique chemical structure makes it a candidate for use in the development of advanced materials with specific properties.
Biological Studies: The compound can be used as a tool in biological research to study the effects of trifluoromethylated pyridine derivatives on various biological systems.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide: shares similarities with other trifluoromethylated pyridine derivatives.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability in drug molecules.
Properties
Molecular Formula |
C15H20F3N3O |
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Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H20F3N3O/c1-14(2,3)20-13(22)10-6-7-21(9-10)11-4-5-12(19-8-11)15(16,17)18/h4-5,8,10H,6-7,9H2,1-3H3,(H,20,22) |
InChI Key |
PXQRSFNMTMPUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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